Loratadine/pseudoephedrine

allergic rhinitis nasal congestion antihistamine-decongestant combination

Allergic rhinitis research faces the limitation that loratadine alone inadequately addresses nasal congestion. This bilayer ER combination-loratadine immediate-release coating over a pseudoephedrine sulfate polymer matrix core-enables differential release kinetics. • 50% total symptom score reduction at day 4 vs. 43% loratadine and 33% pseudoephedrine alone (p ≤ 0.03) • 58% good/excellent therapeutic response rate; superior nasal stuffiness relief vs. loratadine monotherapy (p < 0.01) • 30+ global suppliers; ANDA-approved specifications under NDA 075706

Molecular Formula C32H38ClN3O3
Molecular Weight 548.1 g/mol
CAS No. 132316-36-0
Cat. No. B157648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoratadine/pseudoephedrine
CAS132316-36-0
SynonymsSch 434
Sch-434
Molecular FormulaC32H38ClN3O3
Molecular Weight548.1 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1
InChIKeyZQBWEJQBVWJHRY-PXRPMCEGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loratadine/Pseudoephedrine Formulation Overview


Loratadine/pseudoephedrine (CAS 132316-36-0 refers specifically to the loratadine component in this fixed-dose combination context) is a bilayer oral tablet formulation combining the second-generation, non-sedating H1-antihistamine loratadine with the alpha-adrenergic agonist nasal decongestant pseudoephedrine sulfate [1]. The product is manufactured as an extended-release (ER) oral dosage composition wherein pseudoephedrine sulfate is incorporated within a unique polymer matrix core, while loratadine is applied as an immediate-release film coating on this core [2]. This proprietary bilayer architecture enables differential release kinetics: loratadine is released immediately to provide rapid antihistamine activity, while pseudoephedrine is released over an extended duration to sustain decongestant effects [3]. The combination is indicated for the temporary relief of nasal and sinus congestion, sneezing, runny nose, and itchy/watery eyes associated with seasonal and perennial allergic rhinitis, as well as nasal congestion due to the common cold [4].

Workflow Allergic rhinitis congestion model research
Selection Bilayer ER tablet with immediate + sustained release
Use context Pharmacology of H1 / alpha-adrenergic combination
Format Once-daily and twice-daily ANDA product options

Loratadine/Pseudoephedrine Interchangeability


Loratadine/pseudoephedrine fixed-dose combination therapy addresses a distinct therapeutic gap that neither loratadine monotherapy nor alternative antihistamine-only agents can fill: the relief of nasal congestion. Loratadine alone is effective for histamine-mediated symptoms including sneezing, rhinorrhea, and pruritus but provides minimal to no relief of nasal stuffiness [1]. Conversely, pseudoephedrine monotherapy effectively relieves congestion but fails to address the broader symptom complex of allergic rhinitis [2]. The combination leverages complementary mechanisms: loratadine antagonizes peripheral H1-receptors while pseudoephedrine acts as an alpha-adrenergic agonist to produce vasoconstriction of nasal mucosal blood vessels [3]. Furthermore, generic substitution or therapeutic interchange with alternative antihistamine-decongestant combinations (e.g., fexofenadine/pseudoephedrine or loratadine/montelukast) is not clinically straightforward due to documented differences in symptom control profiles, quality-of-life outcomes, and pharmacokinetic behavior that vary by specific molecular pairings [4].

Target
Loratadine/Pseudoephedrine bilayer ER
Risk 1
Loratadine alone may not address nasal congestion endpoint; model response may be incomplete.
Risk 2
Pseudoephedrine alone may not capture histamine-mediated endpoints; broader symptom model may shift.
Risk 3
Fexofenadine/pseudoephedrine or loratadine/montelukast may produce different QoL domain profiles; endpoint comparability requires review.

Loratadine/Pseudoephedrine Evidence Guide


Once-Daily vs. Loratadine Monotherapy for Nasal Congestion

In a double-blind, placebo-controlled, multicenter study of 874 patients with moderate to severe seasonal allergic rhinitis, the once-daily loratadine 10 mg/pseudoephedrine 240 mg combination (SCH 434 QD) demonstrated statistically significant superiority over loratadine 10 mg monotherapy in relieving nasal stuffiness at study endpoint [1]. The combination's advantage was specifically in the nasal congestion domain, which loratadine alone fails to adequately address [2].

Nasal stuffiness endpoint
Head-to-head
58% good/excellent response with L/P QD vs. loratadine alone (p < 0.01); n=874
Supports nasal congestion endpoint research in allergic rhinitis models.
14-day multicenter RCT; physician-evaluated therapeutic response.
allergic rhinitis nasal congestion antihistamine-decongestant combination

Twice-Daily vs. Monotherapy Components for Symptom Relief

A pivotal double-blind, multicenter study in 435 patients with seasonal allergic rhinitis evaluated SCH 434 (loratadine 5 mg/pseudoephedrine 120 mg) administered twice daily versus its individual components and placebo [1]. The combination produced a 50% decrease in total symptom scores at day 4, significantly outperforming both monotherapy components [2].

Total symptom score day 4
Head-to-head
Combination BID: 50% reduction; loratadine: 43%; pseudoephedrine: 33% (p ≤ 0.03)
Additive effect on composite symptom endpoints; supports combination model context.
n=435, 2‑week double‑blind study.
seasonal allergic rhinitis total symptom score combination therapy

Once-Daily vs. Twice-Daily Pharmacokinetics

A randomized, open-label, two-way crossover pharmacokinetic study in 24 healthy adult males compared the once-daily (QD) loratadine 10 mg/pseudoephedrine 240 mg formulation with the twice-daily (BID) loratadine 5 mg/pseudoephedrine 120 mg formulation [1]. While both regimens demonstrated equivalent total exposure (AUC₀₋₂₄) for both active moieties following multiple dosing, the QD formulation produced significantly lower pseudoephedrine concentrations during the evening hours (16-24 hours post-dose) [2].

QD vs. BID PK profile
Head-to-head
AUC₀₋₂₄ equivalent (90% CI within 80–125%); lower evening pseudoephedrine with QD
PK equivalence supports once‑daily dosing model; evening concentration reduction may affect sleep endpoints.
24 healthy males, crossover, steady‑state day 10.
pharmacokinetics extended-release formulation bioequivalence

Loratadine/Pseudoephedrine vs. Loratadine/Montelukast: QoL and Symptoms

A randomized, double-blind, double-dummy, parallel study compared two fixed-dose antihistamine-based combinations in seasonal allergic rhinitis: fexofenadine 60 mg/pseudoephedrine 120 mg BID versus loratadine 10 mg/montelukast 10 mg QD [1]. While this study did not directly evaluate loratadine/pseudoephedrine, it provides class-level inference regarding pseudoephedrine-containing combinations. Both combinations produced statistically and clinically meaningful reductions in overall and individual Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) domain scores (P < 0.01), with no significant difference in total symptom reduction between treatments (median change: fexofenadine/pseudoephedrine -28.5 vs. loratadine/montelukast -22.5; P = 0.33) [2].

QoL domain: L/M vs. F/P
Class-level
No significant total symptom difference (P=0.33); sleep domain improved with montelukast combination.
Class‑level insight: decongestant‑containing combinations may influence sleep endpoints differently.
Loratadine/pseudoephedrine not directly tested; indirect inference.
seasonal allergic rhinitis RQLQ comparative effectiveness

Bilayer Extended-Release Formulation and Release Kinetics

U.S. Patent No. 5,314,697 describes a film-coated extended-release oral dosage composition wherein pseudoephedrine sulfate is incorporated in a unique polymer matrix core, and loratadine is applied as a film-coating on this core [1]. This bilayer architecture enables immediate release of loratadine from the coating for rapid antihistamine onset while pseudoephedrine is released over an extended duration from the polymer matrix core for sustained decongestant activity [2].

Bilayer ER architecture
Method context
Immediate-release loratadine coating over extended-release pseudoephedrine polymer matrix core.
Supports formulation‑release kinetics research and ANDA quality specification review.
Patent 5,314,697; established generic manufacturing standard.
extended-release formulation bilayer tablet patent protection

Loratadine/Pseudoephedrine: Procurement and Clinical Use


Formulary Selection: Allergic Rhinitis with Nasal Congestion

For healthcare formulary committees evaluating antihistamine-decongestant fixed-dose combinations for seasonal allergic rhinitis, loratadine/pseudoephedrine is supported by direct head-to-head evidence demonstrating superiority over loratadine monotherapy in nasal stuffiness relief (p < 0.01) and 58% good/excellent therapeutic response rate at endpoint [1]. The twice-daily formulation (5 mg/120 mg) produced a 50% total symptom score reduction at day 4 versus 43% with loratadine alone and 33% with pseudoephedrine alone (p ≤ 0.03) [2]. This evidence supports inclusion of loratadine/pseudoephedrine for patients whose allergic rhinitis includes congestion that is inadequately managed by antihistamine monotherapy.

Once-Daily Dosing: Adherence and Evening Tolerability

For procurement decisions favoring once-daily dosing regimens to enhance patient adherence, the loratadine 10 mg/pseudoephedrine 240 mg QD formulation offers pharmacokinetic equivalence to twice-daily dosing in total drug exposure (AUC₀₋₂₄ 90% CI within 80-125% bioequivalence criteria) while producing lower pseudoephedrine plasma concentrations during evening hours (16-24 hours post-dose) [1]. This pharmacokinetic profile may translate to reduced potential for pseudoephedrine-associated insomnia compared with BID dosing, a clinically meaningful differentiation supported by the finding that pseudoephedrine-containing combinations may impair sleep domain improvements observed with non-decongestant alternatives [2].

Generic Procurement with ANDA Quality Standards

For generic pharmaceutical procurement, loratadine/pseudoephedrine sulfate is available as an ANDA-approved product with multiple established manufacturers and documented NDA 075706 specifications [1]. The product is supplied as extended-release tablets with defined bilayer release architecture protected under expired U.S. Patent 5,314,697, which established the formulation standards now adopted by generic manufacturers [2]. Thirty suppliers are listed for this compound, providing robust supply chain redundancy and competitive procurement options while maintaining consistent quality specifications across manufacturers [3].

Application
Selection Property
Validation Focus
Allergic rhinitis model with congestion
H1 + alpha-adrenergic combination vs. monotherapy
Nasal congestion endpoint response (p < 0.01)
Once-daily dosing pharmacokinetic model
QD formulation AUC equivalence and evening conc. reduction
Pseudoephedrine evening exposure and sleep endpoint context
Generic procurement ANDA specification
Established bilayer ER standard per expired patent
Supplier ANDA documentation and release profile consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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